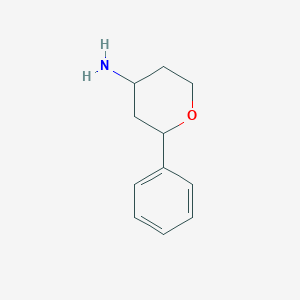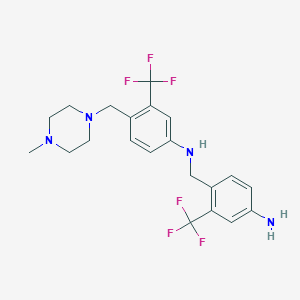![molecular formula C9H10N2O3 B12509951 methyl 4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B12509951.png)
methyl 4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Metil (S)-4-oxo-4,6,7,8-tetrahidropirrolo[1,2-a]pirimidina-6-carboxilato es un compuesto heterocíclico que pertenece a la familia de las pirimidinas. Este compuesto se caracteriza por su estructura bicíclica fusionada, que incluye un anillo de pirrolo y un anillo de pirimidina. Ha suscitado un interés considerable en los campos de la química medicinal y sintética debido a sus potenciales actividades biológicas y sus versátiles aplicaciones sintéticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Metil (S)-4-oxo-4,6,7,8-tetrahidropirrolo[1,2-a]pirimidina-6-carboxilato generalmente implica reacciones multicomponente, reacciones de condensación y ciclaciones intramoleculares. Una ruta sintética común incluye el uso de cianoacetohidrazida, 4-nitroacetofenona y varias diaminas en una mezcla de agua y etanol . Las condiciones de reacción a menudo implican una secuencia de formación de N,N-acetal, condensación de Knoevenagel, reacción de Michael, tautomerización imina-enamina y N-ciclización como pasos clave .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala. Se hace hincapié en el uso de disolventes ambientalmente benignos y la simplicidad operativa para garantizar un perfil de reacción limpio y un alto rendimiento . El desarrollo de métodos multicomponente es particularmente ventajoso para la producción industrial debido a su alta economía atómica, mínimo tiempo y coste, y procedimientos experimentales sencillos .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Metil (S)-4-oxo-4,6,7,8-tetrahidropirrolo[1,2-a]pirimidina-6-carboxilato experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo oxo en hidroxilo u otros grupos funcionales.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para las reacciones de sustitución . Las condiciones de reacción suelen implicar temperaturas controladas, disolventes como el etanol o el agua y catalizadores para facilitar las reacciones .
Productos Principales
Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir derivados hidroxilo. Las reacciones de sustitución pueden dar lugar a una amplia gama de derivados de pirimidina sustituidos .
Aplicaciones Científicas De Investigación
El Metil (S)-4-oxo-4,6,7,8-tetrahidropirrolo[1,2-a]pirimidina-6-carboxilato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción del Metil (S)-4-oxo-4,6,7,8-tetrahidropirrolo[1,2-a]pirimidina-6-carboxilato implica la inhibición de dianas y vías moleculares específicas. Por ejemplo, se ha observado que inhibe el estrés del retículo endoplásmico (RE), la apoptosis y la vía inflamatoria NF-kB . Estas acciones contribuyen a sus efectos neuroprotectores y antiinflamatorios .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares al Metil (S)-4-oxo-4,6,7,8-tetrahidropirrolo[1,2-a]pirimidina-6-carboxilato incluyen otros derivados de pirimidina y heterociclos bicíclicos fusionados, como:
- Derivados de Imidazo[1,2-a]piridina
- Híbridos de triazol-pirimidina
- Derivados de Pirido[1,2-a]pirimidina
Singularidad
Lo que diferencia al Metil (S)-4-oxo-4,6,7,8-tetrahidropirrolo[1,2-a]pirimidina-6-carboxilato de los compuestos similares es su singular estructura bicíclica fusionada, que confiere propiedades químicas y biológicas distintas. Su capacidad para experimentar una amplia gama de reacciones químicas y sus potenciales aplicaciones terapéuticas lo convierten en un compuesto de gran interés en diversos campos de investigación .
Propiedades
IUPAC Name |
methyl 4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(13)6-2-3-7-10-5-4-8(12)11(6)7/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHDVSMSHVCUIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=NC=CC(=O)N12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanaminehydrochloride](/img/structure/B12509883.png)


![calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate](/img/structure/B12509901.png)
![1-[[2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B12509904.png)



![(Z)-methyl 2-(5-((hydroxyimino)methyl)imidazo[2,1-b]thiazol-6-ylthio)benzoate](/img/structure/B12509933.png)


![{[(9H-fluoren-9-ylmethoxy)carbonyl][2-(3-fluorophenyl)ethyl]amino}acetic acid](/img/structure/B12509945.png)

